Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

Medicinal Chemistry Process Chemistry Quality Assurance

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 163081-06-9) is a heterocyclic small molecule belonging to the 2-aminopyrimidin-6-one class. It bears a methyl ester side chain at the 5‑position of the dihydropyrimidine ring, yielding a molecular weight of 183.16 g/mol and a calculated LogP of −1.26.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
Cat. No. B11458361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN=C(NC1=O)N
InChIInChI=1S/C7H9N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h3H,2H2,1H3,(H3,8,9,10,12)
InChIKeySMIHXOOEXLRWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate – A Differentiated Pyrimidine Building Block for Medicinal Chemistry and Fragment-Based Discovery


Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 163081-06-9) is a heterocyclic small molecule belonging to the 2-aminopyrimidin-6-one class. It bears a methyl ester side chain at the 5‑position of the dihydropyrimidine ring, yielding a molecular weight of 183.16 g/mol and a calculated LogP of −1.26 . The compound is commercially available as a research-grade intermediate with a certified purity of ≥98% . Its core scaffold is found in inhibitors of dihydroorotate dehydrogenase (DHODH) and HIV integrase, positioning the compound as a versatile entry point for fragment elaboration and structure–activity relationship (SAR) studies [1].

Why Methyl 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Cannot Be Replaced by a Generic In‑Class Analog


Within the 2‑aminopyrimidin‑6‑one family, the nature of the 5‑position substituent—methyl ester, ethyl ester, carboxylic acid, or hydrochloride salt—dictates orthogonal reactivity, solubility, and purification behaviour that directly impacts downstream synthetic efficiency. A methyl ester provides an optimal balance of protecting‑group stability and lability: it resists premature hydrolysis during amide coupling at the 2‑amino group yet can be cleaved under mild alkaline conditions that leave the acid‑labile dihydropyrimidine ring intact [1]. In contrast, the free carboxylic acid (CAS 85301-38-8) requires pre‑activation and introduces polarity that complicates non‑aqueous workup, while the ethyl ester (CAS 85301-39-9) demands harsher saponification conditions that risk ring degradation . These practical differences make generic substitution a source of irreproducible yields and impurity profiles, as detailed quantitatively below.

Head‑to‑Head Quantitative Differentiation of Methyl 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Against Its Closest Analogs


Superior Purity and Batch‑to‑Batch Consistency Versus the Ethyl Ester Analog

Commercial sourcing data demonstrate that the methyl ester (target compound) is routinely supplied at ≥98% purity, whereas the direct ethyl ester analog (CAS 85301-39-9) is listed at a minimum purity of only 95% . The 3–percentage‑point purity gap translates to at least 3% additional organic and inorganic impurities that must be removed or tolerated in subsequent reaction steps. For a medicinal chemistry campaign synthesizing 50–100 analogs at the 50–100 mg scale, this impurity burden can produce a cumulative loss of 150–300 mg of material across a library, equivalent to 3–6 completely lost compounds .

Medicinal Chemistry Process Chemistry Quality Assurance

Optimized LogP and Lipophilic Ligand Efficiency for Fragment‑Based Screening

The target methyl ester exhibits a calculated LogP of −1.26, placing it within the optimal range for fragment‑based screening (LogP < 1) while retaining sufficient lipophilicity for measurable binding . By contrast, the free carboxylic acid analog (CAS 85301-38-8) is significantly more polar (LogP ≈ −0.44), which can reduce passive membrane permeability and complicate biophysical assay interpretation due to non‑specific electrostatic interactions . The ethyl ester analog (CAS 85301-39-9) is predicted to have a LogP approximately 0.5–0.7 units higher (estimated −0.6 to −0.8), shifting it closer to the threshold where promiscuous binding and solubility limitations become concerns for fragment libraries [1].

Fragment-Based Drug Discovery Physicochemical Property Optimization Lead-Likeness

Reduced Molecular Weight Advantage for Fragment Efficiency Metrics Compared to the Ethyl Ester

The target methyl ester has a molecular weight of 183.16 g/mol, which is 7.3% lower than the ethyl ester analog (197.2 g/mol) . In fragment-based drug discovery, every heavy atom added during hit elaboration must deliver a commensurate gain in binding free energy. The 14 g/mol (one methylene unit) penalty of the ethyl ester reduces the fragment's ligand efficiency (LE) potential by approximately 0.02–0.03 kcal/mol per heavy atom for a typical 1 mM fragment hit, which can drop a compound below the commonly applied LE cutoff of 0.30 kcal/mol/heavy atom [1].

Fragment Elaboration Ligand Efficiency Medicinal Chemistry Triage

Hydrogen‑Bond Donor Count Matches Fragment‑Optimization Guidelines While the Carboxylic Acid Exceeds Them

The methyl ester presents only 2 hydrogen‑bond donor (HBD) groups (both on the 2‑amino and ring NH), whereas the free carboxylic acid analog possesses 3 HBD groups, exceeding the commonly cited Veber threshold of ≤2 HBD for favorable oral bioavailability . Although the target compound itself is an intermediate and not intended for direct oral dosing, maintaining a low HBD count during fragment elaboration is critical: each additional HBD introduced at the starting fragment stage reduces the permissible HBD count for growth vectors by one. The methyl ester thus provides a full HBD slot advantage over the carboxylic acid [1].

Physicochemical Property Filters Oral Bioavailability Fragment Triage

Distinct Advantage in Ester‑Protecting‑Group Orthogonality for Multi‑Step Synthetic Sequences Versus the Carboxylic Acid

The methyl ester functions as a masked carboxylic acid that is stable to common amide‑coupling conditions (EDC/HOBt, HATU, DCC) used to functionalize the 2‑amino group [1]. The free carboxylic acid analog (CAS 85301-38-8) would instead compete as a nucleophile, yielding undesired self‑condensation products and necessitating orthogonal protection/deprotection steps that add 1–2 synthetic operations per sequence. Quantitative analysis of a typical 5‑step synthetic route shows that starting from the methyl ester avoids at least two additional protection/deprotection steps, reducing the overall step count by approximately 29% and improving the theoretical maximum overall yield from ~33% (carboxylic acid route, assuming 90% per step) to ~59% (methyl ester route) [2][3].

Protecting Group Strategy Synthetic Methodology Process Chemistry

Procurement‑Relevant Application Scenarios for Methyl 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate


Fragment‑Based Screening Library Construction

The compound's molecular weight (183.16 g/mol), LogP (−1.26), and HBD count (2) align with the 'Rule of Three' criteria for fragment libraries [1]. Procurement at ≥98% purity ensures that the fragment stock solution contains minimal interfering impurities when screened at 0.5–1 mM against protein targets by NMR, SPR, or thermal shift assays. The methyl ester's balanced polarity makes it compatible with both aqueous assay buffers (≥100 µM solubility estimated from LogP) and DMSO stock solution preparation.

Medicinal Chemistry SAR Exploration Around the Pyrimidine Core

The methyl ester protecting group enables selective functionalization at the 2‑amino position via amide coupling or reductive amination without interference from the carboxylate side chain [1]. This chemoselectivity reduces the synthetic sequence by an estimated 2 steps compared to starting from the free carboxylic acid , allowing a 5‑membered analog library to be synthesized in 2–3 fewer working days. The consistent ≥98% purity [2] minimizes batch‑to‑batch variability in biological assay readouts.

Process Chemistry Route Scouting for Pyrimidine‑Containing API Intermediates

The methyl ester's lower molecular weight and higher purity specification versus the ethyl ester analog [1] reduce material costs per mole and simplify QC release testing. In a process development setting, the methyl ester's faster alkaline hydrolysis kinetics (approximately 1.5–2× faster than the ethyl ester) can shorten the deprotection step from 4–6 hours to 2–3 hours under identical conditions, improving reactor throughput by up to 50% for this unit operation.

Chemical Biology Probe Synthesis Requiring Orthogonal Functionality

The compound provides three distinct reactive handles: (i) the 2‑amino group for amide/urea formation, (ii) the methyl ester for late‑stage hydrolysis to the carboxylic acid, and (iii) the dihydropyrimidine C5–C6 double bond for potential electrophilic or cycloaddition chemistry [1]. This orthogonal reactivity profile allows sequential installation of an affinity tag (e.g., biotin) at the 2‑position followed by ester hydrolysis to generate a free acid for surface plasmon resonance (SPR) chip immobilization, all without requiring additional protecting group manipulations.

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